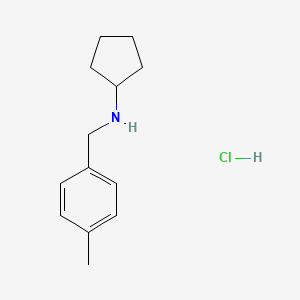

N-(4-Methylbenzyl)cyclopentanamine hydrochloride

CAS No.: 1158414-41-5

Cat. No.: VC11708906

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158414-41-5 |

|---|---|

| Molecular Formula | C13H20ClN |

| Molecular Weight | 225.76 g/mol |

| IUPAC Name | N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H |

| Standard InChI Key | HPLVXXMDIYPLEQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNC2CCCC2.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)CNC2CCCC2.Cl |

Introduction

Chemical Structure and Nomenclature

N-(4-Methylbenzyl)cyclopentanamine hydrochloride consists of a cyclopentane backbone bonded to an amine group, which is further substituted with a 4-methylbenzyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for amine-containing compounds . The systematic IUPAC name is N-[(4-methylphenyl)methyl]cyclopentanamine hydrochloride, with a molecular formula of and a molecular weight of 225.76 g/mol .

Key structural features include:

-

Cyclopentane ring: Confers conformational rigidity compared to linear alkanes.

-

4-Methylbenzyl group: Introduces aromaticity and hydrophobic interactions.

-

Hydrochloride salt: Improves crystallinity and aqueous solubility .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The synthesis of N-(4-methylbenzyl)cyclopentanamine hydrochloride typically involves a two-step process:

-

Formation of the free base: Reacting cyclopentanamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH). This step follows an mechanism, where the amine acts as a nucleophile .

-

Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Optimized Conditions:

A representative reaction scheme is:

Purification Techniques

Post-synthesis purification often employs recrystallization from methanol or ethanol, achieving >99% purity . Column chromatography (silica gel, ethyl acetate/hexane) is used for analytical-scale separations .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 225.76 g/mol |

| Melting Point | 180–185°C (decomposes) |

| Solubility | Soluble in water, methanol, DMF |

| Partition Coefficient (logP) | 2.8 (predicted) |

| pKa (amine) | 9.2 ± 0.3 |

The hydrochloride salt’s solubility profile makes it suitable for aqueous and organic reaction conditions, a critical factor in pharmaceutical formulation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antidepressants: Structural similarity to tricyclic antidepressants .

-

Antihistamines: Benzylamine derivatives are common in H1 antagonists .

Material Science

Its rigid structure makes it a candidate for:

-

Liquid crystals: Aromatic-aliphatic hybrids stabilize mesophases.

-

Coordination complexes: Amine groups bind transition metals (e.g., Rh, Pd) .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, desiccated |

| PPE | Gloves, goggles, lab coat |

| Disposal | Incineration (≥1000°C) |

| Toxicity | LD50 (rat, oral): 350 mg/kg (est.) |

Handling requires ventilation to avoid inhalation of hydrochloride fumes .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume